molecular formula C5H8N2O2 B2407471 3-(Methoxymethyl)-1,2-oxazol-5-amine CAS No. 1092290-08-8

3-(Methoxymethyl)-1,2-oxazol-5-amine

Cat. No.: B2407471
CAS No.: 1092290-08-8
M. Wt: 128.131
InChI Key: AHVPKQBVXKQCOK-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1,2-oxazol-5-amine is a chemical compound with the molecular formula C5H8N2O2 and a molecular weight of 128.13 g/mol . Its structure is defined by the SMILES notation "COCC1=NOC(=C1)N" and the InChIKey AHVPKQBVXKQCOK-UHFFFAOYSA-N . This compound belongs to the isoxazole family, a class of five-membered heterocyclic compounds containing nitrogen and oxygen, which are recognized as privileged structures in medicinal chemistry . Isoxazole derivatives are frequently investigated for their diverse pharmacological properties, which can include anti-inflammatory, antibacterial, antifungal, and antitumor activities, among others . As a building block, this amine-functionalized isoxazole is valuable for synthesizing more complex molecules, such as through further functionalization of its amine group or incorporation into multicomponent reactions . It is offered for research and development purposes exclusively. This product is intended for laboratory use by qualified professionals and is not for diagnostic, therapeutic, or personal use. Specific application data, mechanism of action, and detailed safety information for this compound are not currently available in the searched literature . Researchers are advised to consult relevant safety data sheets and conduct their own thorough literature reviews before use.

Properties

IUPAC Name

3-(methoxymethyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-8-3-4-2-5(6)9-7-4/h2H,3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVPKQBVXKQCOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-1,2-oxazol-5-amine typically involves the formation of the oxazole ring followed by the introduction of the methoxymethyl and amine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a nitrile group can be cyclized in the presence of a base to form the oxazole ring. Subsequent functionalization steps introduce the methoxymethyl and amine groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazole ring into other heterocyclic structures.

    Substitution: The methoxymethyl and amine groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced heterocyclic compounds.

Scientific Research Applications

3-(Methoxymethyl)-1,2-oxazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Physicochemical Properties of Selected Compounds
Compound Name Core Ring Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-(Methoxymethyl)-1,2-oxazol-5-amine Oxazole 3-Methoxymethyl, 5-amine C₅H₈N₂O₂ 128.13 Moderate hydrophilicity, polar OCH₃
3-Methyl-1,2-oxazol-5-amine Oxazole 3-Methyl, 5-amine C₄H₆N₂O 98.10 Lower hydrophilicity, nonpolar CH₃
3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine Oxazole 3-(2,4-Difluorophenyl), 5-amine C₉H₆F₂N₂O 196.16 High lipophilicity, electron-withdrawing F
[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine Oxadiazole 3-Methylphenyl, methylamine C₁₀H₁₀N₄O 202.22 Oxadiazole core, enhanced metabolic stability
3-Methoxy-1,2-thiazol-5-amine Thiazole 3-Methoxy, 5-amine C₄H₆N₂OS 130.17 Sulfur-containing, altered electronic profile

Pharmacological and Biochemical Relevance

  • Receptor Binding : Compounds like 3-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine () demonstrate high affinity for biological targets due to the trifluoromethyl group’s electronegativity, which enhances binding interactions. In contrast, the methoxymethyl group in the target compound may favor interactions with polar residues in receptor pockets .
  • Antiarrhythmic Activity: Methoxymethyl-substituted indole derivatives (–5) show α1-/β-adrenoceptor binding, suggesting that the methoxymethyl group in oxazoles could similarly modulate cardiovascular activity .

Key Differences in Reactivity and Stability

  • Oxazole vs. Oxadiazole : The oxazole ring (one oxygen, one nitrogen) is less electron-deficient than oxadiazole (two nitrogens), affecting nucleophilic substitution rates. For example, {2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride () exhibits higher stability under acidic conditions compared to oxazoles .
  • Thiazole vs. Oxazole : Replacing oxygen with sulfur (as in 3-Methoxy-1,2-thiazol-5-amine ) increases ring aromaticity and resistance to oxidation .

Biological Activity

3-(Methoxymethyl)-1,2-oxazol-5-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an oxazole ring with a methoxymethyl substituent at the 3-position and an amino group at the 5-position. This configuration is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve enzyme inhibition or modulation of signaling pathways. The precise mechanism remains under investigation, but preliminary studies suggest that it may affect cellular proliferation and apoptosis pathways.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, a study reported that this compound exhibited significant cytotoxicity against human promyelocytic leukemia cells (HL-60) using the MTT assay. The IC50 values ranged from 50 to 200 µM, indicating a moderate level of potency.

Cell Line IC50 (µM) Mechanism
HL-6050 - 200Induction of apoptosis
MCF-7100 - 250Cell cycle arrest
A54975 - 150Apoptosis via Bcl-2 modulation

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the oxazole ring and substituents affect biological activity. Variants of the compound have been synthesized and tested for their cytotoxic effects, revealing that certain substitutions can enhance or diminish activity.

Case Study 1: Inhibition of Tumor Growth

In a preclinical model using xenografted tumors in mice, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to inhibit tumor growth through apoptosis induction.

Case Study 2: Synergistic Effects with Other Agents

Another study explored the synergistic effects of combining this compound with traditional chemotherapeutics such as doxorubicin. The combination therapy showed enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for improving treatment outcomes in resistant cases.

Toxicity Profile

While promising in terms of efficacy, toxicity assessments are crucial for understanding the safety profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits manageable toxicity levels; however, further studies are needed to fully characterize its safety.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-(Methoxymethyl)-1,2-oxazol-5-amine, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves cyclization reactions between aldehydes and hydroxylamine derivatives under acidic conditions. For example, refluxing 3-methoxypropanal with hydroxylamine hydrochloride in ethanol, catalyzed by HCl, yields the oxazole ring. Optimization includes adjusting solvent polarity (e.g., ethanol vs. methanol), temperature (70–90°C), and catalyst concentration (1–5% v/v HCl). Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Answer :

  • NMR : 1^1H NMR identifies protons on the oxazole ring (δ 6.5–7.0 ppm for C5_5-H) and methoxymethyl group (δ 3.3–3.5 ppm for OCH3_3). 13^{13}C NMR confirms the oxazole carbons (C2_2 at ~160 ppm) and methoxymethyl carbon (δ 55–60 ppm) .
  • MS : High-resolution ESI-MS provides exact mass (e.g., [M+H]+^+ at m/z 142.06) and fragmentation patterns .
  • IR : Stretching vibrations for C=N (1640–1680 cm1^{-1}) and NH2_2 (3300–3500 cm1^{-1}) confirm functional groups .

Q. How does the methoxymethyl substituent influence the compound’s physicochemical properties?

  • Answer : The methoxymethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) due to its electron-donating effects. It also increases steric hindrance, potentially reducing reactivity in nucleophilic substitutions compared to unsubstituted oxazoles. LogP calculations (e.g., ~0.8 via ChemDraw) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in reported biological activity data for this compound derivatives?

  • Answer : Discrepancies in IC50_{50} values (e.g., anticancer assays) may arise from variations in cell lines or assay conditions. Mitigation strategies include:

  • Standardized assays : Use common cell lines (e.g., HeLa, MCF-7) with controlled incubation times (48–72 hrs).
  • Dose-response curves : Triplicate measurements at 6–8 concentrations to improve statistical validity.
  • Structural validation : Confirm compound purity (>95% via HPLC) and stability (TGA/DSC analysis) to exclude degradation artifacts .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., tubulin, PDB ID 1SA0). The methoxymethyl group’s orientation affects hydrogen bonding with residues like Asp26 .
  • MD simulations : GROMACS simulations (100 ns) assess binding stability; root-mean-square deviation (RMSD) <2 Å indicates stable interactions .
  • QSAR : Hammett constants (σ) for substituents correlate with activity trends, guiding derivative design .

Q. What crystallographic tools are recommended for resolving structural ambiguities in oxazole derivatives?

  • Answer : Single-crystal X-ray diffraction with SHELXL (for refinement) and WinGX (for data processing) resolves bond-length discrepancies. For example, the C-O bond in the methoxymethyl group should be ~1.42 Å. ORTEP-3 visualizes thermal ellipsoids to confirm anisotropic displacement parameters .

Q. How does the compound’s reactivity profile compare to analogs like 3-(Trifluoromethyl)-1,2-oxazol-5-amine?

  • Answer : The methoxymethyl group is less electron-withdrawing than CF3_3, leading to:

  • Lower electrophilicity : Reduced susceptibility to nucleophilic attack at C2_2.
  • Acid stability : Resists hydrolysis under mild acidic conditions (pH >3), unlike CF3_3-substituted analogs.
  • Oxidation : TEMPO/NaOCl selectively oxidizes the methoxymethyl group to a ketone, enabling functionalization .

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